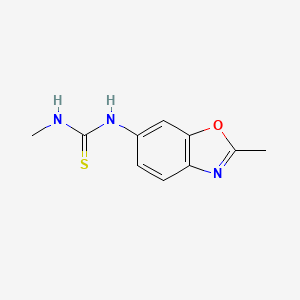

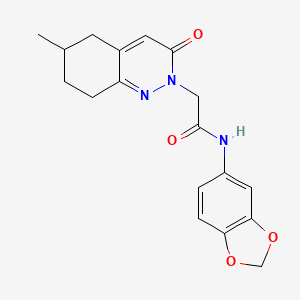

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

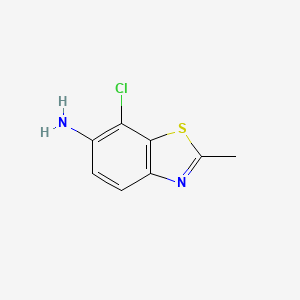

N-methyl-N'-(2-methyl-1,3-benzoxazol-6-yl)thiourea, commonly known as MMBTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBTU is a thiourea derivative and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Anticancer Activities

Thioureas are significant sulfur and nitrogen-containing compounds utilized in drug research. For instance, novel thiourea derivatives were synthesized with substitutions at aromatic positions, and their structures were confirmed using various spectroscopic methods. These compounds exhibited potent in vitro cytotoxicity against certain cell lines, suggesting their potential in anticancer activities (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).

Antioxidant Activity

Benzothiazoles and thioureas have been found to possess antioxidant activity, which is crucial in inactivating reactive chemical species. This characteristic was observed in newly synthesized benzothiazole-isothiourea derivatives, which showed promising results in free radical scavenging activities (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).

Mimicking Biotin-Mediated Reactions

Thioureas have been used to mimic the carboxylation of biotin on nitrogen, a process that is fundamental in biological systems. This application was demonstrated in a study where the lithio derivative of a thiourea was capable of rearranging certain compounds, providing insights into the carboxylation process (Visser & Kellogg, 1977).

Antifungal and Antimicrobial Properties

Thiourea derivatives have shown effectiveness in inhibiting the growth of certain fungi and yeast. This was observed in the synthesis of N-benzoyl-N'-alkylthioureas and their complexes with various metals, which demonstrated antifungal activities against specific strains (del Campo, Criado, Gheorghe, Gonzalez, Hermosa, Sanz, Manzano, Monte, & Rodríguez-Fernández, 2004).

Organocatalysis in Polymerization

Thioureas, such as N-methyl-TBD, have been employed as effective organocatalysts in the ring-opening polymerization of cyclic esters. This application is important in polymer chemistry for producing polymers with high end-group fidelity and controlled molecular weights (Lohmeijer, Pratt, Leibfarth, Logan, Long, Dove, Nederberg, Choi, Wade, Waymouth, & Hedrick, 2006).

Propriétés

IUPAC Name |

1-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-12-8-4-3-7(5-9(8)14-6)13-10(15)11-2/h3-5H,1-2H3,(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINZMKKXHNOYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=S)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818200 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

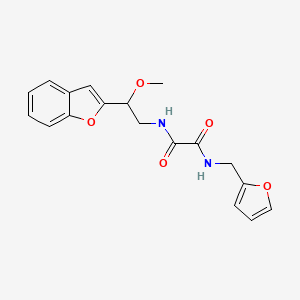

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2857775.png)

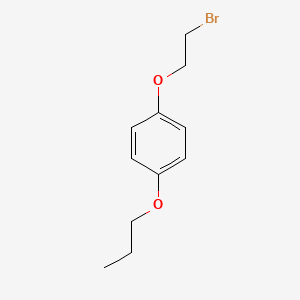

![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)

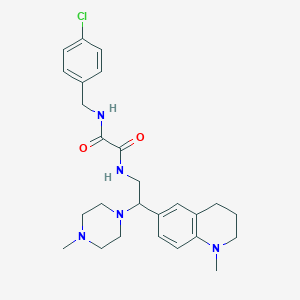

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B2857779.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)